molecular formula C8H17BrO2S B13649961 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane

1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane

Cat. No.: B13649961
M. Wt: 257.19 g/mol
InChI Key: KMLJFKVWUDZAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S. It is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfonyl group attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2,2-dimethyl-5-(methylsulfonyl)pentane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include alkanes and reduced sulfonyl compounds.

Scientific Research Applications

1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,2-dimethylpentane: Lacks the methylsulfonyl group, making it less reactive in oxidation reactions.

    2,2-Dimethyl-5-(methylsulfonyl)pentane: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.

    1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and reaction conditions.

Uniqueness

1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane is unique due to the presence of both a bromine atom and a methylsulfonyl group, providing a versatile platform for various chemical transformations. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H17BrO2S

Molecular Weight

257.19 g/mol

IUPAC Name

1-bromo-2,2-dimethyl-5-methylsulfonylpentane

InChI

InChI=1S/C8H17BrO2S/c1-8(2,7-9)5-4-6-12(3,10)11/h4-7H2,1-3H3

InChI Key

KMLJFKVWUDZAJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCS(=O)(=O)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.